2-Oxo-5-phenyl-2,3-dihydro-1H-2lambda~4~-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid
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Overview
Description
2-Oxo-5-phenyl-2,3-dihydro-1H-2lambda~4~-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-5-phenyl-2,3-dihydro-1H-2lambda~4~-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid typically involves multiple steps. One common method starts with the preparation of pyrrol-2-carbonitrile, which is then reacted with 2-bromopyrrole and zinc cyanide in the presence of tetrakis (triphenylphosphine)palladium . This intermediate is further processed through a series of reactions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using more efficient catalysts, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-5-phenyl-2,3-dihydro-1H-2lambda~4~-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
2-Oxo-5-phenyl-2,3-dihydro-1H-2lambda~4~-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for 2-Oxo-5-phenyl-2,3-dihydro-1H-2lambda~4~-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl-1H-pyrrole-2-carboxamide: This compound shares a similar core structure but differs in its functional groups and overall properties.
Pyrrolopyrazine derivatives: These compounds also feature a pyrrole ring but have different substituents and biological activities.
Uniqueness
What sets 2-Oxo-5-phenyl-2,3-dihydro-1H-2lambda~4~-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid apart is its combination of a pyrrole and thiazole ring, which imparts unique chemical and biological properties
Properties
CAS No. |
832735-95-2 |
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Molecular Formula |
C13H11NO3S |
Molecular Weight |
261.30 g/mol |
IUPAC Name |
2-oxo-5-phenyl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid |
InChI |
InChI=1S/C13H11NO3S/c15-13(16)11-6-10-7-18(17)8-14(10)12(11)9-4-2-1-3-5-9/h1-6H,7-8H2,(H,15,16) |
InChI Key |
QYCYNOXEXPPCSE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(N2CS1=O)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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